Cas no 51445-36-4 ((3-Methyl-1H-pyrazol-4-yl)methanol)

(3-Methyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-Methyl-1H-pyrazol-4-yl)methanol

-

- インチ: InChI=1S/C5H8N2O/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3,(H,6,7)

- InChIKey: HVLNVBVNWISWQC-UHFFFAOYSA-N

- SMILES: CC1=NNC=C1CO

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 8

- 回転可能化学結合数: 1

(3-Methyl-1H-pyrazol-4-yl)methanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66796-1.0g |

(5-methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | 95% | 1.0g |

$314.0 | 2023-02-13 | |

| Enamine | EN300-66796-0.1g |

(5-methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | 95% | 0.1g |

$83.0 | 2023-02-13 | |

| Enamine | EN300-66796-2.5g |

(5-methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | 95% | 2.5g |

$614.0 | 2023-02-13 | |

| Key Organics Ltd | TS-01562-5MG |

(3-Methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | >90% | 5mg |

2023-09-08 | ||

| Key Organics Ltd | TS-01562-10MG |

(3-Methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | >90% | 10mg |

2023-09-08 | ||

| TRC | M330408-500mg |

(3-Methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | 500mg |

$ 210.00 | 2022-06-03 | ||

| Alichem | A049005349-1g |

(3-Methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | 95% | 1g |

$361.35 | 2023-09-01 | |

| Chemenu | CM362847-1g |

(3-Methyl-1h-pyrazol-4-yl)methanol |

51445-36-4 | 95%+ | 1g |

$87 | 2023-02-02 | |

| A2B Chem LLC | AD21075-1g |

(3-Methyl-1h-pyrazol-4-yl)methanol |

51445-36-4 | 96% | 1g |

$92.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD469-5g |

(3-methyl-1H-pyrazol-4-yl)methanol |

51445-36-4 | 97% | 5g |

¥1323.0 | 2024-04-18 |

(3-Methyl-1H-pyrazol-4-yl)methanol 関連文献

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

6. Back matter

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

(3-Methyl-1H-pyrazol-4-yl)methanolに関する追加情報

(3-Methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Overview

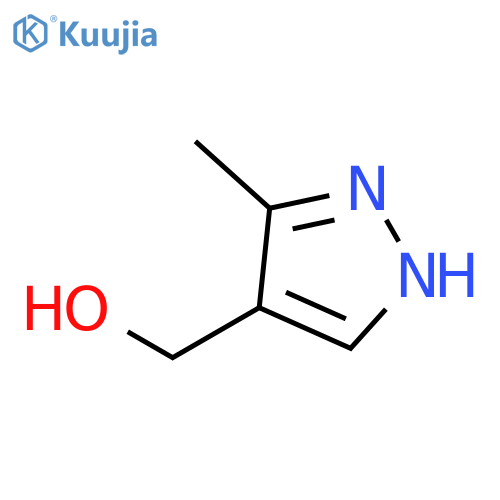

The compound (3-Methyl-1H-pyrazol-4-yl)methanol, also known by its CAS number 51445-36-4, has garnered significant attention in the field of biochemistry and pharmacology. This molecule belongs to the class of pyrazoles derivatives, which are known for their diverse applications in drug discovery and development. Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms, making them structurally unique and functionally versatile.

Recent studies have highlighted the potential of (3-Methyl-1H-pyrazol-4-yl)methanol in various biomedical applications. Its chemical structure features a pyrazole ring substituted with a methyl group at position 3 and a hydroxymethyl group (-CH2OH) attached to position 4. This specific substitution pattern endows the compound with distinct pharmacokinetic properties, which are of interest to researchers exploring novel drug candidates.

One of the most promising avenues for (3-Methyl-1H-pyrazol-4-yl)methanol is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structurally similar compounds that can replace functional groups in lead molecules, thereby fine-tuning their biological activity and selectivity. The hydroxymethyl group in this compound has been shown to play a critical role in enhancing hydrogen bonding interactions, which are essential for modulating enzyme activity and receptor binding.

Furthermore, (3-Methyl-1H-pyrazol-4-yl)methanol has demonstrated intriguing properties as a radioprotector. Preclinical studies have indicated that this compound can mitigate the adverse effects of ionizing radiation on cellular DNA, potentially offering new strategies for protecting astronauts and cancer patients from radiation-induced damage.

Another area of active research involves the exploration of (3-Methyl-1H-pyrazol-4-yl)methanol as a template molecule in combinatorial chemistry. By systematically modifying its substituents, researchers can generate libraries of pyrazole derivatives with tailored biological profiles. This approach has already yielded several promising leads in the pursuit of new therapies for diseases such as cancer and infectious diseases.

The synthesis of (3-Methyl-1H-pyrazol-4-yl)methanol is relatively straightforward, involving a multi-step organic synthesis process. Key steps include the formation of the pyrazole ring through a nucleophilic substitution reaction followed by the introduction of the hydroxymethyl group via oxidation or reduction techniques. The availability of this compound in large quantities has facilitated its widespread use in both academic and industrial settings.

Recent advancements in computational chemistry have also contributed to our understanding of the molecular mechanisms underlying the biological activity of (3-Methyl-1H-pyrazol-4-yl)methanol. Quantum mechanical calculations have provided insights into the electronic properties of the pyrazole ring and its interactions with biomolecular targets, enabling researchers to predict and optimize the compound's behavior in various biological systems.

Moreover, (3-Methyl-1H-pyrazol-4-yl)methanol has shown remarkable potential as a chemical probe in neuroscience. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a valuable tool for studying central nervous system disorders such as Alzheimer's disease and Parkinson's disease.

Looking ahead, the continued exploration of (3-Methyl-1H-pyrazol-4-yl)methanol and its derivatives is expected to yield further breakthroughs in the field of biomedical research. As our understanding of this compound's molecular properties deepens, so too will its applications in drug development and beyond.

51445-36-4 ((3-Methyl-1H-pyrazol-4-yl)methanol) Related Products

- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)

- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)

- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)

- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)